Oxypeucedanin

Catalog No.
S570216
CAS No.
737-52-0
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxypeucedanin

CAS Number

737-52-0

Product Name

Oxypeucedanin

IUPAC Name

4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3

InChI Key

QTAGQHZOLRFCBU-UHFFFAOYSA-N

Synonyms

4-(2,3-dihydroxy-3-methylbutoxy)-7H-furo(3,2-g)(1)benzopyran-7-one, oxypeucadanin, oxypeucadanin hydrate, oxypeucadanin, (R)-(+)-isomer, oxypeucadanin, (S)-(-)-isomer, oxypeucedanin, oxypeucedarin

Canonical SMILES

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C

Oxypeucedanin is a linear furanocoumarin compound primarily isolated from various plants, particularly from the genus Peucedanum. It has garnered attention for its diverse biological activities and potential therapeutic applications. The compound exhibits a complex chemical structure characterized by its furan and coumarin moieties, which contribute to its unique properties. Oxypeucedanin has been studied for its phytochemical composition, isolation methods, and bioactivity, highlighting its significance in traditional medicine and pharmacology .

  • Antimicrobial activity: Studies indicate Oxypeucedanin may exhibit activity against various bacteria and fungi []. The mechanism might involve disrupting their cell membranes or inhibiting their growth processes [].
  • Anticancer activity: Research suggests Oxypeucedanin may have antiproliferative effects on some cancer cell lines []. The exact mechanism needs further exploration, but it could involve cell cycle arrest or apoptosis induction [].
  • Toxicity: Limited data is available on the specific toxicity of Oxypeucedanin. One study suggests mild toxicity on certain cell lines []. More research is needed to determine its safety profile.
  • Flammability and Reactivity: No information regarding flammability or reactivity of Oxypeucedanin is currently available in scientific literature.

The chemical reactivity of oxypeucedanin is primarily influenced by its functional groups, which can participate in various reactions. Key reactions include:

  • Nucleophilic Substitution: The presence of the epoxide ring in oxypeucedanin allows for nucleophilic attack by hydroxide ions, leading to ring-opening reactions .
  • Hydrolysis: Under acidic or basic conditions, oxypeucedanin can undergo hydrolysis, resulting in the formation of simpler compounds.
  • Oxidation and Reduction: The compound can be oxidized to form more polar derivatives or reduced to yield less polar compounds.

These reactions are essential for understanding the compound's stability, bioactivity, and potential metabolic pathways.

Oxypeucedanin exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Properties: Studies have shown that oxypeucedanin possesses antibacterial activity against various strains, including those responsible for acne .
  • Insecticidal Effects: The compound has demonstrated toxicity to Aedes mosquito larvae, indicating potential use as a natural insecticide .
  • Anti-inflammatory and Antioxidant Activities: Research suggests that oxypeucedanin may exert anti-inflammatory effects and scavenge free radicals, contributing to its therapeutic potential .

Oxypeucedanin can be synthesized through several methods:

  • Extraction from Natural Sources: The most common method involves the extraction from Peucedanum species using solvents like ethanol or methanol. This method capitalizes on traditional extraction techniques used in herbal medicine .
  • Chemical Synthesis: Synthetic pathways have been developed to produce oxypeucedanin in the laboratory. These methods often involve multi-step reactions starting from simpler precursors, allowing for controlled synthesis and modification of the compound's structure .

The applications of oxypeucedanin span various fields:

  • Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, oxypeucedanin is being explored as a potential drug candidate for treating infections and inflammatory diseases .
  • Agriculture: Its insecticidal properties suggest utility in developing natural pesticides, providing an alternative to synthetic chemicals .
  • Food Industry: The compound is also used as an ingredient in traditional liqueurs in certain regions, showcasing its flavoring properties .

Research on the pharmacokinetics of oxypeucedanin indicates significant interactions with biological systems:

  • Pharmacokinetics: Studies have shown that after administration, oxypeucedanin undergoes rapid distribution across tissues, with notable accumulation in the lungs. Its bioavailability is relatively low (around 10.26% in rats), which poses challenges for therapeutic use .
  • Drug Interactions: Due to its presence in complex herbal formulations, understanding interactions with other compounds is crucial for assessing safety and efficacy.

Oxypeucedanin shares structural similarities with several other furanocoumarins and coumarins. Here are some notable compounds:

Compound NameStructural FeaturesUnique Properties
ImperatorinSimilar furanocoumarin structureExhibits strong antimicrobial activity against acne
IsoimperatorinRelated to imperatorin with slight variationsKnown for anti-inflammatory effects
BergaptenContains a similar coumarin backboneUsed as a natural remedy for skin disorders

Uniqueness of Oxypeucedanin

While sharing structural features with these compounds, oxypeucedanin is unique due to its specific biological activities and lower bioavailability profile. Its distinct insecticidal properties further differentiate it from other furanocoumarins, making it a valuable candidate for both pharmacological studies and agricultural applications.

Table 1: Natural Sources and Distribution of Oxypeucedanin

Plant FamilyGenusPrimary SpeciesPlant PartOxypeucedanin ContentGeographical Distribution
ApiaceaeAngelicaA. dahuricaRoot1.5-4.98 mg/gChina, Korea
ApiaceaeFerulagoF. angulataRoot/AerialVariableMediterranean, Western Asia
ApiaceaePrangosP. ferulaceaRoot55-79 mg/gIran, Turkey
ApiaceaePetroselinumP. crispumLeaf/Aerial46-103 μg/gEurope, Global cultivation
ApiaceaePeucedanumP. ostruthiumRoot/Rhizome1.6-25 mg/gEurope
RutaceaeCitrusC. limonPeel/Essential oil0.49-2.02 g/LGlobal citrus regions
RutaceaeSkimmiaS. japonicaLeafVariableAsia
RutaceaeZanthoxylumZ. flavumRootVariableCaribbean
RutaceaeAtalantiaA. ceylanicaSeedVariableSri Lanka

Biosynthetic Pathways in Apiaceae and Rutaceae Families

The biosynthesis of oxypeucedanin involves complex metabolic pathways that integrate both phenylpropanoid and isoprenoid biosynthetic routes [11] [13]. The furanocoumarin biosynthetic pathway represents a compelling case of convergent evolution in higher plants, suggesting that distinct enzyme families may have evolved independently to produce similar metabolic outcomes across different taxonomic groups [13] [25].

The pathway begins with the general phenylpropanoid pathway, which converts phenylalanine through a series of enzymatic reactions involving phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and 4-coumaroyl-CoA ligase [11] [19]. This initial sequence produces p-coumaroyl-CoA, which serves as the entry point for coumarin biosynthesis through the action of p-coumaroyl CoA 2'-hydroxylase [19] [25].

Table 2: Key Enzymes in Oxypeucedanin Biosynthetic Pathway

EnzymeEnzyme ClassSubstrateProductPathway
Phenylalanine ammonia-lyaseLyasePhenylalanineCinnamic acidPhenylpropanoid
Cinnamate 4-hydroxylaseCytochrome P450Cinnamic acidp-Coumaric acidPhenylpropanoid
4-Coumaroyl-CoA ligaseLigasep-Coumaric acidp-Coumaroyl-CoAPhenylpropanoid
p-Coumaroyl CoA 2'-hydroxylase2-Oxoglutarate-dependent dioxygenasep-Coumaroyl-CoAUmbelliferoneCoumarin
PrenyltransferaseUbiA superfamilyUmbelliferone + DMAPPDemethylsuberosinFuranocoumarin
CyclaseCytochrome P450MarmesinPsoralenFuranocoumarin
EpoxidaseCytochrome P450IsoimperatorinOxypeucedaninFuranocoumarin

Phenylpropanoid and Mevalonic Acid Pathway Integration

The integration of phenylpropanoid and mevalonic acid pathways occurs at the level of prenylation reactions, where isoprenoid units derived from the mevalonic acid pathway are attached to coumarin scaffolds produced through phenylpropanoid metabolism [11] [14] [24]. The mevalonic acid pathway provides dimethylallyl diphosphate, which serves as the prenyl donor for furanocoumarin biosynthesis [14] [20].

The phenylpropanoid pathway initiates with phenylalanine synthesized from the shikimate pathway, though in some species, tyrosine may serve as an alternative starting point [11]. The pathway proceeds through the action of phenylalanine ammonia-lyase to yield cinnamic acid, which is subsequently hydroxylated by cinnamate 4-hydroxylase to produce p-coumaric acid [11]. The conversion of p-coumaric acid to p-coumaroyl-CoA by 4-coumaroyl-CoA ligase represents a crucial branch point leading to various phenylpropanoid compounds [11].

The integration with the isoprenoid pathway occurs through the action of prenyltransferases, which belong to the UbiA superfamily and catalyze the transfer of prenyl groups from dimethylallyl diphosphate to coumarin acceptors [23] [24]. These enzymes demonstrate strict substrate specificity and show preference for specific prenylation positions, ultimately determining whether linear or angular furanocoumarins are produced [24] [25].

Enzymatic Epoxidation Mechanisms

The formation of the epoxide ring in oxypeucedanin represents the final step in its biosynthetic pathway and involves sophisticated enzymatic epoxidation mechanisms [12] [22]. The epoxidation process is catalyzed by cytochrome P450 enzymes, specifically those belonging to the CYP71AJ subfamily, which demonstrate specialized activity toward furanocoumarin substrates [22] [26].

Mechanistic studies on enzymatic epoxidation reveal that the process can proceed through either oxygen atom transfer to an olefin moiety or formal dehydrogenation by cleaving carbon-hydrogen and oxygen-hydrogen bonds on adjacent carbons [12]. The oxygen atom transfer mechanism appears to be the predominant route for oxypeucedanin formation, involving highly reactive iron-oxo intermediates [12].

The epoxidation mechanism likely proceeds through a stepwise process with initial formation of a carbon-oxygen bond to generate an iron-alkoxide species, followed by subsequent carbon-oxygen bond formation to complete epoxide installation [12]. This process differs significantly from the concerted mechanisms observed in some heme-containing epoxidases, suggesting unique catalytic properties of the non-heme iron enzymes involved in furanocoumarin biosynthesis [12].

The CYP71AJ4 enzyme has been identified as a key player in furanocoumarin epoxidation, demonstrating specific activity toward substrates like isoimperatorin to produce oxypeucedanin [22]. The enzyme exhibits an apparent Km value and demonstrates metabolic switching behavior when exposed to deuterated substrates, confirming the syn-elimination mechanism of hydrogen during the epoxidation process [22].

Geographical Distribution in Medicinal Plants

The geographical distribution of oxypeucedanin-producing plants reflects distinct biogeographical patterns influenced by climatic conditions, soil characteristics, and evolutionary history [27] [28]. The compound demonstrates remarkable concentration variations across different geographical regions, with certain areas serving as biodiversity hotspots for oxypeucedanin-rich species [27] [31].

The distribution patterns follow latitudinal gradients, with temperate regions of Asia and the Mediterranean basin showing the highest diversity of oxypeucedanin-producing species [27] [29]. Climate factors, particularly temperature ranges and precipitation patterns, significantly influence both the occurrence and concentration of oxypeucedanin in natural populations [27] [28].

Table 3: Geographical Distribution by Region

RegionPrimary GeneraClimateCultivation StatusOxypeucedanin Significance
East AsiaAngelicaTemperateTraditional medicineHighest content
Central AsiaPrangosContinentalWild/EndemicModerate
MediterraneanFerulagoMediterraneanWildModerate
EuropePeucedanumTemperateMedicinal/CulinaryLow-Moderate
AmericasCitrusSubtropical/TropicalCommercialHigh in essential oils
Southeast AsiaCitrusTropicalCommercialModerate

Angelica Species as Primary Natural Reservoirs

Angelica species, particularly Angelica dahurica, represent the most significant natural reservoirs of oxypeucedanin, with root tissues demonstrating the highest concentrations reported in the literature [6] [27]. The methanolic extract of Angelica dahurica roots has been analytically characterized as the richest natural oxypeucedanin source, with concentrations ranging from 1.5 to 4.98 milligrams per gram [6] [18].

Angelica dahurica exhibits a broad geographical distribution across eastern, northern, and southeastern Asia, with wild populations typically found in forests, forest margins, streams, shrubs, and valleys [28]. The species demonstrates remarkable adaptability to various environmental conditions, leading to the development of distinct cultivars based on geographical distribution [27]. Cultivated Chinese Angelica dahurica has been divided into Angelica dahurica cultivar 'Hangbaizhi' and Angelica dahurica cultivar 'Qibaizhi' based on geographical separation [27].

The concentration dynamics of oxypeucedanin in Angelica dahurica roots show significant variation across developmental stages, with a gradual decrease in furanocoumarin concentration as roots develop [13]. This temporal variation suggests that optimal harvesting timing is crucial for maximizing oxypeucedanin yields from natural populations [13] [27].

Research findings indicate that Angelica dahurica roots from different geographical origins show substantial variation in oxypeucedanin content, with samples collected from Korea containing 0.063 percent compared to 0.024 percent in samples from China [6]. These geographical variations reflect genetic differences, environmental conditions, and cultivation practices specific to each region [27] [28].

Secondary Sources in Citrus and Heracleum Genera

Citrus species represent significant secondary sources of oxypeucedanin, particularly in essential oils extracted from fruit peels [15] [16]. The compound demonstrates ubiquitous occurrence across Citrus species, with oxypeucedanin found in the peel of all 61 investigated varieties in comprehensive chemotaxonomic studies [15] [31].

The distribution of oxypeucedanin in Citrus species follows distinct patterns related to phylogenetic relationships, with three of the four ancestral taxa (pummelos, citrons, and papedas) synthesizing high amounts of furanocoumarins, while mandarins appear practically devoid of these compounds [31]. Citrus essential oils can be considered the richest samples among the Rutaceae family in terms of oxypeucedanin occurrence [6].

Geographic variation in Citrus oxypeucedanin content shows remarkable diversity, with lemon essential oil from Argentina containing the highest concentrations at 2.02 grams per liter, while lime oil from Mexico showed the lowest at 0.49 grams per liter [6]. These variations reflect both genetic factors and environmental influences on secondary metabolite production [15] [16].

Heracleum species contribute significantly to oxypeucedanin distribution in temperate regions, particularly in mountainous areas of Europe and Asia [17] [29]. Heracleum dissectum seed oil demonstrates substantial oxypeucedanin content, with quantification studies revealing concentrations ranging from 0.93 to 5.76 milligrams per milliliter depending on storage conditions and harvesting location [17].

The geographical distribution of Prangos species in eastern Mediterranean areas, the Balkans, the Middle East, and western Asia provides additional secondary sources of oxypeucedanin [29]. These species demonstrate regional endemism, with many species restricted to specific geographical areas, contributing to the overall biogeographical diversity of oxypeucedanin-producing plants [29] [30].

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

286.08412354 g/mol

Monoisotopic Mass

286.08412354 g/mol

Heavy Atom Count

21

Melting Point

104 - 105 °C

UNII

AL8MV76MSB

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3173-02-2

Wikipedia

Oxypeucedanin

Dates

Last modified: 08-15-2023

Explore Compound Types